Selenious acid

Catalog No.
S582148
CAS No.
7783-00-8
M.F
H2O3Se
H2SeO3
M. Wt
128.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenious acid

CAS Number

7783-00-8

Product Name

Selenious acid

IUPAC Name

selenous acid

Molecular Formula

H2O3Se
H2SeO3

Molecular Weight

128.99 g/mol

InChI

InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3)

InChI Key

MCAHWIHFGHIESP-UHFFFAOYSA-N

SMILES

O[Se](=O)O

Solubility

soluble
90 parts/100 parts water @ 0 °C; 400 parts @ 90 °C
Very sol in alcohol; insol in ammonia
167 g/100 cc water @ 20 °C
Solubility in water, g/100ml at 20 °C: 167

Synonyms

SELENIUM DIOXIDE, HYDRATED;SELENIUM ATOMIC SPECTROSCOPY STANDARD;SELENIUM ATOMIC ABSORPTION STANDARD SOLUTION;SELENIUM ATOMIC ABSORPTION STANDARD;SELENIUM ICP STANDARD;SELENIUM ICP/DCP STANDARD;SELENIUM METAL;SELENIUM MIXTURE

Canonical SMILES

O[Se](=O)O

Selenium Supplementation and Deficiency Studies:

Selenious acid serves as a source of selenium in studies investigating its role in various biological processes. It is used to induce selenium deficiency in cell cultures and animal models to understand the consequences of this deficiency on various health aspects []. Conversely, it is also administered to study the supplementation effects of selenium on various diseases, including cancer, cardiovascular issues, and immune function [].

Investigating Anti-cancer Properties:

Research suggests potential anti-cancer properties of selenious acid. In vitro studies have shown its ability to stimulate hemoglobin synthesis in leukemia cell lines []. Additionally, it has been observed to increase the release of interleukin-2, a crucial immune system activator, suggesting potential immunomodulatory effects []. However, further research is needed to fully understand its potential as an anti-cancer agent.

Labeling Radiopharmaceuticals:

The specific radioisotope Selenium-75 can be incorporated into selenious acid to create radiolabeled compounds. These radiopharmaceuticals find applications in nuclear medicine for imaging and diagnosis of various diseases [].

Other Research Applications:

Selenious acid also finds use in various other research areas, including:

  • Chemical synthesis: As an oxidizing agent in the synthesis of specific organic compounds [].
  • Environmental studies: Investigating the removal of selenium from wastewater and understanding its bioaccumulation potential in ecosystems [].

Selenious acid, with the chemical formula H2SeO3H_2SeO_3, is a significant oxoacid of selenium, structurally represented as O=Se(OH)2O=Se(OH)_2. It appears as a colorless liquid or white crystalline solid and exhibits both oxidizing and reducing properties depending on the reaction conditions. The selenium atom in selenious acid is in the +4 oxidation state, while the oxygen atoms are in the -2 oxidation state. This compound is analogous to sulfurous acid but is more readily isolated, primarily formed by the hydration of selenium dioxide in water .

Selenious acid is a corrosive and toxic compound [, ].

  • Toxicity: Inhalation, ingestion, or skin contact can cause irritation, burns, respiratory problems, and other health effects [, ]. Chronic exposure can lead to hair loss, nail problems, and garlic breath [].
  • Flammability: Non-flammable but releases toxic fumes when heated [].
  • Reactivity: Reacts with strong bases and reducing agents [].
, including:

  • Oxidation to Selenic Acid:
    H2SeO3+Cl2+H2OSeO42+2H++2ClH_2SeO_3+Cl_2+H_2O\rightarrow SeO_4^{2-}+2H^++2Cl^-
  • Reduction:
    H2SeO3+4H++4eSe+3H2O(E=+0.74 V)H_2SeO_3+4H^++4e^-\rightarrow Se+3H_2O\quad (E=+0.74\text{ V})
  • Reaction with Metals:
    2H2SeO3+3ZnZn3(SeO3)2+3H2O2H_2SeO_3+3Zn\rightarrow Zn_3(SeO_3)_2+3H_2O
  • Formation of Precipitates:
    Selenious acid can precipitate with silver ions in weak nitric acid:
    H2SeO3+2Ag+Ag2SeO3+2H+H_2SeO_3+2Ag^+\rightarrow Ag_2SeO_3+2H^+
  • Interaction with Hydrogen Sulfide:
    Produces yellow precipitate:
    H2SeO3+2H2SSeS2+3H2OH_2SeO_3+2H_2S\rightarrow SeS_2+3H_2O

These reactions highlight its dual role as both an oxidizing and reducing agent

Research into the interactions of selenious acid with other compounds reveals its reactivity profile:

  • It can form complexes with various metal ions and precipitates with silver and barium salts.
  • Its interactions with biological molecules indicate potential pathways for therapeutic applications, particularly in oncology.

Studies continue to explore its mechanisms of action and interactions at the molecular level to better understand its biological significance

Selenious acid shares similarities with several other compounds within the selenium family. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaOxidation StateProperties
Selenous AcidH2SeO3H_2SeO_3+4Diprotic acid, moderate oxidizer
Selenic AcidH2SeO4H_2SeO_4+6Stronger oxidizer than selenous acid
Selenium DioxideSeO2SeO_2+4Forms selenous acid upon hydration
Sodium SeleniteNa2SeO3Na_2SeO_3+4Salt form; used as a dietary supplement
Selenium SulfideSeSSeS-IIUsed in anti-dandruff shampoos

Selenious acid's unique combination of properties makes it valuable in both industrial and biological contexts, distinguishing it from its analogs within the selenium compound family .

Physical Description

Selenious acid appears as colorless solid, transparent, colorless crystals. Used as a reagent for alkaloids and as an oxidizing agent. Isotope is used in labeling radiopharmaceuticals. (EPA, 1998)
Deliquescent solid; [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless or white odorless crystalline solid; [MSDSonline]
Solid
COLOURLESS HYGROSCOPIC CRYSTALS.

Color/Form

White hygroscopic crystals.
Transparent, colorless, crystals.
Hexagonal prisms.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.91692 g/mol

Monoisotopic Mass

129.91692 g/mol

Boiling Point

684.9

Heavy Atom Count

4

Density

3.004 at 59 °F (EPA, 1998) - Denser than water; will sink
3.004 @ 15 °C/4 °C
3.0 g/cm³

Decomposition

When heated to decomp ... emits toxic fumes of /selenium/.
70 °C

Melting Point

Decomposes at 158 °F (EPA, 1998)
70 °C with decomposition.

UNII

F6A27P4Q4R

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (99.51%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (42.16%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98.53%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.51%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Selenium injection is indicated for use as a supplement to intravenous solutions given for total parenteral nutrition (TPN). Administration of selenious acid in TPN formulas helps to maintain plasma selenium levels and also to maintain endogenous stores to prevent deficiency. Selenium compounds, such as selenium sulfide, are used topically in anti-dandruff shampoos and in cases of seborrhea. For the purpose of brevity, selenite will the focus of discussion, and more information about selenium can be obtained at [DB11135].

Therapeutic Uses

Antiviral Agents; Antioxidants
The effect of parenteral selenium as selenious acid on the selenium status of 7 long term home parenteral nutrition patients was determined by supplementation with 0, 80, and 160 ug selenium/day for one month each. Increasing dosage of selenium increased plasma selenium concentration and erythrocyte and platelet glutathione peroxidase activity. No statistically significant difference was noted for platelet glutathione peroxidase activity between patients receiving 160 ug/day and control subjects. Upon return from 160 to 80 ug/day, 4 patients showed patients decreased platelet enzyme activity. ...

Pharmacology

Selenium is a component glutathione peroxidase, which protects cells from oxidative damage caused by peroxidases produced during cellular metabolism [L1910]. Selenium is needed to maintain the circulatory system. It also keeps the heart muscle and skin tissue healthy. It may also help in the prevention of cancer due to its stimulation of antioxidant activity and protection of cell membranes [L1916], [A32295]. Selenious acid preserves vitamin E, which improves the cell's antioxidant defense, and plays an important role in the structure of teeth [L1910]. Prolonged TPN (total parenteral nutrition) support in humans has resulted in selenium deficiency symptoms which include muscle pain and tenderness. The symptoms have been reported to respond to supplementation of TPN solutions with selenium [DB11135], [L1922]. Pediatric conditions, Keshan disease, and Kwashiorkor have been associated with low dietary intake of selenium. The conditions are endemic to geographical areas marked by low selenium content in the soil. Dietary supplementation with selenium salts has been reported to reduce the incidence of the conditions among affected children [L1922].

MeSH Pharmacological Classification

Trace Elements

Mechanism of Action

Sodium selenite likely has the same mechanism of action as [DB11135]. The most important physiological role of sodium selenite is associated with its presence as an active component of many enzymes and proteins, in addition to its antioxidative role. Selenium has been shown to activate anticancer agents, prevent heart and vascular diseases, exhibit anti-proliferative and anti-inflammatory properties, and to stimulate the immune system. Its anticancer properties may be explained by the oxidation of free sulfhydryl groups. Tumor cells express free sulfhydryl groups (–SH) on the surface of their cell membranes and contribute to uncontrolled cell division. Only those compounds that can oxidize these groups to disulfides (S–S) may inhibit this process. Some organic forms of selenium, including selenocysteine, methylseleninic acid, and Se-methylselenocysteine have been established to be antioxidants. However, their anticancer mechanism is still not well understood. Selenious acid, during an in vitro study, was found to stimulate hemoglobin synthesis in three different malignant erythroleukemia cell lines (MEL). It has also been shown to increase the release of interleukin 2 in a dose-dependent manner. Interleukin-2 is made by a type of T lymphocyte (white blood cell). It increases the growth and activity of other T-lymphocytes and B-lymphocytes and this contributes to the development of the immune system.
SELENIOUS ACID STIMULATED HEMOGLOBIN SYNTHESIS IN 3 DIFFERENT MALIGNANT MURINE ERYTHROLEUKEMIA (MEL) CELL LINES.

Vapor Pressure

2 mmHg at 59 °F (EPA, 1998)
2 mm Hg at 15 °C; 4.5 mm Hg at 35 °C; 7 mm Hg at 40.3 °C
Vapor pressure, Pa at 15 °C: 266

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

7783-00-8
14124-67-5

Absorption Distribution and Excretion

The absorption of selenite following oral administration approximately 40-70% of an oral dose, based on studies done in humans. Selenoprotein P, the plasma form of selenium, contains at least 40% of the total selenium in plasma. Deletion of the gene for selenoprotein P in mouse models alters the distribution of selenium in body tissues suggesting that selenoprotein P is necessary for selenium transport.
Selenium is eliminated mainly in the urine. However, significant endogenous losses through the feces can also occur. The rate of excretion varies with the chemical form of selenium used in supplementation and the route of administration. Other minor routes of elimination are lungs and skin. Analysis of 72-hour urine sampling from a study of 48 Norwegian women given a 200 μg supplement of selenium in the form of selenite indicated approximately 50% absorption of selenite.
Following oral intake and absorption, selenium from sodium selenite is found in the highest concentrations in the liver and kidneys of humans and animals. In one study, tissue samples taken at autopsy from 46 healthy individuals killed in accidents and from 75 corpses of victims of various diseases to analyze selenium levels and distribution. The per-weight-unit basis of selenium levels ng/gm in wet in tissues decreased in the following order: kidney (469) > liver > spleen > pancreas > heart > brain > lung > bone > skeletal muscle. The highest proportion of body selenium was found in skeletal muscles (27.5%),. Significantly less selenium was measured in bones (16%) and blood (10%). In the tissues of cancer corpses, the selenium levels were lower than levels in the control group. The lowest selenium concentrations were measured in alcoholic livers.
Inhalation studies on rats show that 94% of selenious acid deposited in the lung was absorbed within four hours. The corresponding value for elemental selenium was 57%. Skin absorption was also noted in this study. A model based on these rat studies predicted that organ concentration in man due to inhalation of selenious acid ... in urban atmospheres will not contribute significantly to human body burdens.
BEAGLE DOGS WERE GIVEN 20-60 UG SELENIUM/KG BODY WT BY INHALATION OF SELENIOUS ACID. VIRTUALLY ALL OF THE INHALED AEROSOL WAS RAPIDLY ABSORBED INTO THE BLOOD FROM THE LUNG, GI TRACT, AND DIRECTLY THROUGH THE NASAL MEMBRANES. SELENIUM THAT WAS ABSORBED INTO THE SYSTEMIC CIRCULATION WAS TRANSLOCATED TO THE LIVER, KIDNEY, PELT, AND BLOOD. LONG TERM RETENTION WAS PRIMARILY IN LIVER, PELT, AND BLOOD.
BY 4 HR AFTER INHALATION OF SELENIUM AEROSOLS, 57% OF SELENIUM DEPOSITED IN LUNG WAS ABSORBED INTO THE BLOOD. OF SELENIOUS ACID INSTILLED INTO NASAL PASSAGES, 16% OF SELENIUM WAS ABSORBED. GI ABSORPTION WAS 50% FOR SELENIUM. FOLLOWING INHALATION OR INJECTION OF SELENIUM, MOST WAS EXCRETED IN URINE. SIGNIFICANTLY MORE APPEARED IN FECES OF ANIMALS RECEIVING SELENIUM BY GAVAGE. /SELENIUM CMPD/

Metabolism Metabolites

Absorbed selenium, from both inorganic sources such as selenite and organic sources including selenomethionine, is metabolized to hydrogen selenide, and subsequently incorporated into essential selenoproteins. In vivo, selenium compounds are generally metabolized to reduced states. For example, quadrivalent selenium (Se+4) in selenite often undergoes reduction to Se−2, metabolized firstly to H2Se and, finally, being methylated to various excretory forms. Selenious acid to oxidize sulfurous acid: H2SeO3 + 2H2SO3 → Se0 + 2H2SO4 + H2O. Se may also produce reactive oxygen species and, thereby, exert cancer-selective cytotoxicity. Selenodiglutathione (SDG) is a primary Se metabolite conjugated to two glutathione (GSH) moieties. Selenodiglutathione increases intracellular selenium accumulation and is significantly more toxic than selenous acid (H2SeO3).. The liver is the central organ for selenium regulation and produces excretory selenium forms to regulate whole-body selenium.
Selenium may be absorbed through inhalation and ingestion, while some selenium compounds may also be absorbed dermally. Once in the body, selenium is distributed mainly to the liver and kidney. Selenium is an essential micronutrient and is a component of glutathione peroxidase, iodothyronine 5'-deiodinases, and thioredoxin reductase. Organic selenium is first metabolized into inorganic selenium. Inorganic selenium is reduced stepwise to the intermediate hydrogen selenide, which is either incorporated into selenoproteins after being transformed to selenophosphate and selenocysteinyl tRNA or excreted into the urine after being transformed into methylated metabolites of selenide. Elemental selenium is also methylated before excretion. Selenium is primarily eliminated in the urine and feces, but certain selenium compounds may also be exhaled. (L619)

Wikipedia

Selenous acid
Selenious acid
Sec-Butyl_acetate

Biological Half Life

30 days in beagle dogs.
BEAGLE DOGS WERE GIVEN 20-60 UG SELENIUM/KG BODY WT BY INHALATION OF SELENIOUS ACID. VIRTUALLY ALL OF THE INHALED AEROSOL WAS RAPIDLY ABSORBED INTO THE BLOOD FROM THE LUNG, GI TRACT, AND DIRECTLY THROUGH THE NASAL MEMBRANES. THE LONG TERM COMPONENT OF THE WHOLE BODY RETENTION FUNCTION HAD A HALF LIFE OF APPROX 30 DAYS & ACCOUNTED FOR APPROX 20% OF THE INITIAL SELENIUM DEPOSITED.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PREPD BY DISSOLVING SELENIUM DIOXIDE IN HOT WATER AND COOLING.
ACTION OF HOT NITRIC ACID ON SELENIUM

General Manufacturing Information

Selenious acid: ACTIVE

Analytic Laboratory Methods

SMALL AMT OF SELENIUM (5 UG) WERE DETERMINED IN COSMETICS, DRUGS, AND FOODS USING A MODIFIED SPECTROPHOTOMETRIC METHOD EMPLOYING O-PHENYLENEDIAMINE. THE SELENOUS ACID OBTAINED WAS REDUCED WITH ASCORBIC ACID TO ELEMENTAL SELENIUM.
1,2-DIAMINOBENZENE AND ITS DERIV REACT WITH SELENOUS ACID IN ACIDIC SOLN TO FORM THE PIAZSELENOLS, WHICH CAN BE EXTRACTED INTO TOLUENE. A METHOD IN WHICH THE PIAZSELENOLS ARE DETECTED BY ELECTRON-CAPTURE GAS CHROMATOGRAPHY IS DESCRIBED. THE PRACTICAL DETECTION LIMIT WAS 1 NG. SE(VI) AND TOTAL SELENIUM IN NBS BOVINE LIVER, SRM 1577, WERE DETERMINED.

Interactions

The chemopreventive efficacies of selenate, selenite, selenium dioxide, selenomethionine and selenocystine were examined during the promotion phase of carcinogenesis in the 7,12-dimethylbenz(a)anthracene-induced mammary tumor model in rats. Each agent was added to the diet of a final concentration of 3 ppm selenium. In general, there was no significant difference in the potency of these five selenium compounds in inhibiting the development of mammary tumors. The interaction of vitamin E (500 ppm) with either selenite or selenomethionine was further characterized in a second carcinogenesis study. Results of this experiment suggested that vitamin E enhanced the protective effect of selenite but not that of selenomethionine. In an attempt to explore the synergistic mechanism of selenium and vitamin E, the effects of these two agents on mitogen induced blastogenesis and natural killer cytotoxic activity were also investigated. No consistent changes in these in vitro immune functions were detected resulting from supranutritional feeding of either selenite or vitamin E or both. ... /Selenite/
The objectives of this study were a) to compare the efficacy of inorganic or organic selenium compounds in protecting against mammary tumorigenesis induced by 7,12-dimethylbenz(a)anthracene (DMBA); in rats and b) to study the interaction of vitamin C with either selenite (inorganic) or seleno-DL-methionine (organic) in chemoprevention. Control Sprague Dawley rats were fed a purified 55 corn oil diet containing 0.1 ppm selenium. Selenite or seleno-DL-methionine was added to the basal diet in concentrations of 2, 3, or 4 ppm starting 1 week after DMBA administration. The inhibitory response in mammary tumorigenesis with selenium supplementation was dose dependent. Both selenium compounds were found to be equally efficacious in prophylaxis, although at the 4 ppm level a slight reduction in growth was observed. /Selenite/
The effects of cadmium, mercury (Hg), and three different chemicals forms of selenium (selenite, selenocystine, and selenomethionine) on ram spermatozoal motility and oxygen comsumption in vitro were studied over a 4 mo period. Concentrations of 10(-6) to 10(-2) M cadmium and mercury were injurious to spermatozoa as indicated by depressed motility and reduced oxygen uptake. Equimolar concentrations of selenium as selenite, selenocystine, or selenomethioine counteracted the toxicity of cadmium and mercury at low concentrations (10(-5) and 10(-6) M) but not at higher concentrations (10(-4) to 10(-2) M). ... /Selenite/

Dates

Modify: 2023-08-15
1: Manzanares W, Biestro A, Galusso F, Torre MH, Mañáy N, Facchin G, Hardy G.
High-dose selenium for critically ill patients with systemic inflammation:
pharmacokinetics and pharmacodynamics of selenious acid: a pilot study.
Nutrition. 2010 Jun;26(6):634-40. doi: 10.1016/j.nut.2009.06.022. Epub 2010 Jan
15. PubMed PMID: 20080034.


2: Zuman P, Somer G. Polarographic and voltammetric behavior of selenious acid
and its use in analysis. Talanta. 2000 Apr 3;51(4):645-65. PubMed PMID: 18967897.


3: Nath S, Ghosh SK, Panigrahi S, Pal T. Photo-induced decolorization of
dimethylmethylene blue with selenious acid: a novel method to examine selective
monomer-dimer distribution of the dye in micelle. Spectrochim Acta A Mol Biomol
Spectrosc. 2005 Jul;61(9):2145-51. PubMed PMID: 15911404.


4: Wang X, Zheng X, Lu J, Xie Y. Reduction of selenious acid induced by
ultrasonic irradiation--formation of Se nanorods. Ultrason Sonochem. 2004
Jul;11(5):307-10. PubMed PMID: 15157860.


5: Terada A, Yoshida M, Nakada M, Nakada K, Yamate N, Kobayashi T, Yoshida K.
Influence of combined use of selenious acid and SH compounds in parenteral
preparations. J Trace Elem Med Biol. 1997 Jun;11(2):105-9. PubMed PMID: 9285891.


6: Oehm GJ, Crisp PT, Ellis J. The recovery of selenious acid aerosols on glass
fiber filters. J Air Waste Manage Assoc. 1991 Feb;41(2):190-4. PubMed PMID:
2054164.


7: Ganther HE, Kraus RJ. Chemical stability of selenious acid in total parenteral
nutrition solutions containing ascorbic acid. JPEN J Parenter Enteral Nutr. 1989
Mar-Apr;13(2):185-8. PubMed PMID: 2496250.

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